1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione
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Overview
Description
1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione, also known as BCMTQ, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. BCMTQ is a heterocyclic compound that contains both a quinoline and a lactam ring, and its unique structure makes it a promising candidate for use in various research fields.
Mechanism Of Action
The mechanism of action of 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione is not fully understood. However, it has been suggested that 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione may act as an inhibitor of certain enzymes involved in disease processes. Additionally, 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione may also have antioxidant properties, which could contribute to its potential therapeutic effects.
Biochemical And Physiological Effects
Research studies have shown that 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione has a range of biochemical and physiological effects. For example, 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione has been shown to induce apoptosis (cell death) in cancer cells, which could make it a promising candidate for the development of cancer treatments. Additionally, 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione has been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the primary advantages of 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione is its unique structure, which makes it a promising candidate for use in various research fields. Additionally, 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione is that its mechanism of action is not fully understood, which could limit its potential applications.
Future Directions
There are several future directions for research involving 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione. One potential direction is to further investigate its potential as a lead compound for the development of new drugs. Additionally, future studies could focus on elucidating the mechanism of action of 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione, which could provide insights into its potential therapeutic effects. Finally, research could also focus on developing novel synthetic methods for 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione, which could make it more accessible to researchers.
Synthesis Methods
The synthesis of 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione involves a multistep process that begins with the reaction of 3-chloro-1-butanol with methyl anthranilate. This reaction produces the intermediate compound, 1-butyl-3-chloro-3-methyl-2-oxoindoline. This intermediate is then treated with sodium hydride and 2,4-pentanedione to produce the final product, 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione.
Scientific Research Applications
1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione has been used in various scientific research studies due to its unique properties. One of the primary applications of 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione is in the field of medicinal chemistry. 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione has been shown to have potential as a lead compound for the development of new drugs that target various diseases, including cancer and Alzheimer's disease.
properties
CAS RN |
144603-21-4 |
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Product Name |
1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione |
Molecular Formula |
C14H16ClNO2 |
Molecular Weight |
265.73 g/mol |
IUPAC Name |
1-butyl-3-chloro-3-methylquinoline-2,4-dione |
InChI |
InChI=1S/C14H16ClNO2/c1-3-4-9-16-11-8-6-5-7-10(11)12(17)14(2,15)13(16)18/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
RNLSUJNFHAQNSI-UHFFFAOYSA-N |
SMILES |
CCCCN1C2=CC=CC=C2C(=O)C(C1=O)(C)Cl |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=O)C(C1=O)(C)Cl |
Origin of Product |
United States |
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